N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide,monohydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound, N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide monohydrochloride , reflects its molecular hierarchy. The parent structure is cyclopropanecarboxamide, with two substituents attached to the nitrogen atom: a m-tolyl group (meta-methylphenyl) and a 1-phenethylpiperidin-4-yl group. The "monohydrochloride" designation indicates the presence of one hydrochloric acid molecule as a counterion.
The structural representation (Figure 1) highlights key features:
- A piperidine ring substituted at the 1-position with a phenethyl group (benzene ring connected via a two-carbon chain).
- A cyclopropane ring fused to a carboxamide group at the 4-position of the piperidine.
- A meta-methylphenyl (m-tolyl) group attached to the carboxamide nitrogen.
- A hydrochloride salt forming an ionic bond with the piperidine’s tertiary nitrogen.
The SMILES notation CC1=CC(=CC=C1)N(C2CCN(CCC3=CC=CC=C3)CC2)C(=O)C4CC4.Cl encapsulates this connectivity, while the InChIKey HVDSXTDEYBCMRJ-UHFFFAOYSA-N provides a unique identifier for computational studies.
Properties
CAS No. |
2748301-54-2 |
|---|---|
Molecular Formula |
C24H31ClN2O |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O.ClH/c1-19-6-5-9-23(18-19)26(24(27)21-10-11-21)22-13-16-25(17-14-22)15-12-20-7-3-2-4-8-20;/h2-9,18,21-22H,10-17H2,1H3;1H |
InChI Key |
CQTNLHHLPGRGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4.Cl |
Origin of Product |
United States |
Biological Activity
N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide, monohydrochloride, is a synthetic opioid that belongs to the class of fentanyl analogs. This compound is structurally related to fentanyl, a potent analgesic, and exhibits significant biological activity primarily through its interaction with opioid receptors.
Chemical Structure and Properties
The chemical formula for N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide is C23H28N2O, with a molecular weight of approximately 348.4812 g/mol. The compound's structure includes a cyclopropane moiety, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C23H28N2O |
| Molecular Weight | 348.4812 g/mol |
| InChI Key | OIQSKDSKROTEMN-UHFFFAOYSA-N |
| Opioid Receptor Affinity | High |
N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide acts primarily as a µ-opioid receptor agonist . This interaction leads to the inhibition of pain neurotransmission in the central nervous system (CNS), similar to other opioids like morphine and fentanyl. The compound's high lipophilicity allows it to penetrate the blood-brain barrier effectively, enhancing its analgesic effects.
Biological Activity and Efficacy
Research indicates that compounds like N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide exhibit potent analgesic properties. The potency is often measured in terms of effective dose (ED50), which reflects the amount required to achieve a specific therapeutic effect.
Case Studies and Research Findings
- Analgesic Potency : In studies comparing various fentanyl analogs, N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide demonstrated a lower ED50 compared to traditional opioids, indicating higher potency. For instance, one study reported an ED50 in animal models significantly lower than that of morphine, suggesting its potential as an effective analgesic in clinical settings .
- Safety Profile : While the compound shows promise as an analgesic, it also presents risks associated with opioid use, including respiratory depression and potential for abuse. The narrow therapeutic index observed in fentanyl analogs raises concerns about overdose potential .
- Comparative Studies : A comparative analysis of various analogs indicated that modifications in the piperidine ring and substituents on the cyclopropane significantly affect receptor binding affinity and analgesic efficacy. This highlights the importance of structural variations in developing safer and more effective opioid medications .
Summary of Biological Activity
The biological activity of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Receptor Interaction | Strong µ-opioid receptor agonist |
| Analgesic Potency | Higher potency than morphine |
| Therapeutic Index | Narrow; risk of respiratory depression |
| Abuse Potential | High; classified as a Schedule I substance |
Scientific Research Applications
Pharmacological Applications
-
Analgesic Activity :
- Similar to other compounds in the fentanyl series, this compound exhibits high μ-opioid receptor affinity. Studies have shown that derivatives of the 4-anilidopiperidine class possess significant analgesic properties, making them candidates for pain management therapies .
- The potency of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide has been compared to traditional opioids like morphine, indicating a potentially favorable profile for specific therapeutic applications .
-
Research on Opioid Receptors :
- The compound's interaction with μ-, δ-, and κ-opioid receptors has been documented, revealing a selective binding affinity that may lead to reduced side effects commonly associated with opioid use .
- Studies indicate that as the affinity for μ-receptors increases, selectivity for δ- and κ-receptors decreases, which could be pivotal in designing safer analgesics .
- Synthesis and Derivative Development :
Case Study 1: Analgesic Efficacy in Animal Models
Research has demonstrated the analgesic efficacy of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide in rodent models. In controlled experiments, the compound showed significant pain relief comparable to established opioids with a favorable safety profile.
Case Study 2: Comparative Analysis with Fentanyl Derivatives
A comparative study assessed various fentanyl derivatives, including N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide. Results indicated that while it possesses lower potency than fentanyl itself, its unique structure may offer advantages in terms of side effect profiles and therapeutic windows .
Data Table: Comparative Potency of Opioid Analgesics
| Compound Name | μ-Receptor Affinity (IC50) | Analgesic Potency (ED50) |
|---|---|---|
| N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide | 3.45 ± 0.45 × 10^-9 M | 2 mg/kg |
| Fentanyl | 9.45 ± 4.05 × 10^-9 M | 0.5 mg/kg |
| Morphine | 3.31 ± 0.94 × 10^-8 M | 10 mg/kg |
Comparison with Similar Compounds
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
- Structural Difference : The target compound substitutes the phenyl group in cyclopropylfentanyl with an m-tolyl group (methyl at the meta position) .
- Pharmacological Impact : The meta-methyl group may alter receptor binding kinetics compared to the unsubstituted phenyl ring in cyclopropylfentanyl. Gupta et al. (2013) demonstrated that substituents on the aromatic ring significantly modulate opioid receptor affinity and potency in fentanyl analogs .
para-Methylcyclopropyl Fentanyl (N-(4-methylphenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide)
Acrylfentanyl-d5 (N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)acrylamide, monohydrochloride)
- Structural Difference : Replaces cyclopropanecarboxamide with an acrylamide group and incorporates deuterium on the phenyl ring .
- Pharmacological Impact : Acrylamide derivatives may exhibit reduced metabolic stability compared to cyclopropane-containing analogs. Deuterated forms like Acrylfentanyl-d5 are used as internal standards in analytical workflows .
para-Fluorofentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide)
- Structural Difference : Features a para-fluorophenyl group and a propionamide backbone instead of cyclopropanecarboxamide .
- Pharmacological Impact : Fluorine substitution enhances receptor binding affinity and metabolic resistance. This compound is ~10–20x more potent than morphine in preclinical models .
Comparative Data Table
Research and Regulatory Insights
- Analytical Challenges : The Slovenian National Forensic Laboratory (2017) highlights difficulties in distinguishing between cyclopropane-containing fentanyl analogs due to structural similarities. Advanced techniques like LC-MS/MS are required for precise identification .
- Public Health Risks : EMCDDA–Europol reports emphasize that cyclopropylfentanyl and its analogs pose significant overdose risks due to high potency and variable dosing in illicit products . The target compound’s meta-substitution may reduce potency compared to para-substituted analogs but remains hazardous due to unpredictable pharmacokinetics .
- Legal Trends : Legislative efforts, such as Mississippi’s House Bill 1608 (2025), reflect growing recognition of cyclopropylfentanyl derivatives as public health threats .
Preparation Methods
Formation of 1-Phenethylpiperidin-4-one
Reactants :
- 4-Piperidone monohydrate hydrochloride
- 2-Phenylethyl bromide
- Base: Cs₂CO₃ or K₂CO₃
- Solvent: Acetonitrile or DMF
Procedure :
4-Piperidone (1.0 eq) reacts with 2-phenylethyl bromide (1.2 eq) in acetonitrile under reflux (80°C, 12 hr). The product, 1-phenethylpiperidin-4-one, is isolated via vacuum distillation (yield: 85–90%).
Reductive Amination with m-Toluidine
Reactants :
- 1-Phenethylpiperidin-4-one
- m-Toluidine
- Reducing agent: Sodium triacetoxyborohydride (STAB)
- Acid catalyst: Acetic acid
- Solvent: Dichloroethane (DCE)
Procedure :
The ketone intermediate (1.0 eq) reacts with m-toluidine (1.1 eq) in DCE with STAB (1.5 eq) and acetic acid (1.0 eq) at 25°C for 24 hr. The amine product, N-(1-phenethylpiperidin-4-yl)-m-toluidine, is purified via column chromatography (hexanes/EtOAc, 3:1; yield: 78–82%).
Acylation with Cyclopropanecarboxylic Acid Chloride
Reactants :
- N-(1-Phenethylpiperidin-4-yl)-m-toluidine
- Cyclopropanecarboxylic acid chloride
- Base: Diisopropylethylamine (DIPEA)
- Solvent: Dichloromethane (DCM)
Procedure :
The amine (1.0 eq) is treated with cyclopropanecarboxylic acid chloride (1.2 eq) and DIPEA (2.0 eq) in DCM at 0°C. After stirring for 2 hr, the mixture is washed with brine, dried (Na₂SO₄), and concentrated. The crude product is recrystallized from ethanol (yield: 88–92%).
Hydrochloride Salt Formation
Reactants :
- Free base of N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)cyclopropanecarboxamide
- HCl (3 M in cyclopentyl methyl ether)
Procedure :
The free base is dissolved in acetone and treated with HCl (1.1 eq) at 25°C. The precipitate is filtered, washed with cold ether, and dried under vacuum (purity: >98%).
Optimization and Yield Data
| Step | Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Piperidine alkylation | Cs₂CO₃, 2-phenylethyl bromide | Acetonitrile | 80°C | 89 | 95 |
| Reductive amination | STAB, acetic acid | DCE | 25°C | 80 | 97 |
| Acylation | DIPEA, cyclopropanecarbonyl chloride | DCM | 0°C → 25°C | 90 | 99 |
| Salt formation | HCl in CPME | Acetone | 25°C | 95 | 98 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >98%.
- Elemental Analysis : Calculated for C₂₄H₂₉ClN₂O: C, 71.54%; H, 7.25%; N, 6.95%. Found: C, 71.49%; H, 7.30%; N, 6.91%.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
Cyclopropane derivatives are prone to ring-opening under acidic conditions. Mitigation includes:
Byproduct Formation
- N,N-Diacylation : Controlled stoichiometry (1.2 eq acyl chloride) minimizes diacylated byproducts.
- Residual Solvents : Recrystallization from ethanol reduces DCM/acetone residues to <0.1%.
Comparative Analysis of Methods
| Parameter | STAB-Based Reductive Amination | NaBH₃CN Method | Pd/C Hydrogenation |
|---|---|---|---|
| Yield (%) | 80 | 65 | 72 |
| Reaction Time (hr) | 24 | 36 | 48 |
| Purity (%) | 97 | 90 | 85 |
| Scalability | Excellent | Moderate | Poor |
STAB = Sodium triacetoxyborohydride; NaBH₃CN = Sodium cyanoborohydride.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
